4-(1-Chloro-2,2,2-trifluoroethyl)phenol
Description
Properties
Molecular Formula |
C8H6ClF3O |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
4-(1-chloro-2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H6ClF3O/c9-7(8(10,11)12)5-1-3-6(13)4-2-5/h1-4,7,13H |
InChI Key |
CAQVBOXIHHKNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenol Ring
2,6-Dimethyl-4-(1-chloro-2,2,2-trifluoroethyl)phenol
- CAS : 440659-01-8
- Molecular Formula : C₁₀H₁₀ClF₃O
- Molecular Weight : 238.64 g/mol
- Key Differences: Methyl groups at the 2 and 6 positions on the phenol ring increase steric hindrance and reduce ring reactivity compared to the parent compound. This modification may enhance thermal stability and alter solubility in non-polar solvents .
Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl)
- Molecular Formula : C₈H₅ClF₄
- Key Differences: Replacement of the phenol hydroxyl group with fluorine eliminates hydrogen-bonding capability, reducing polarity and acidity.
Functional Group Variations
4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride
- CAS : 2703756-58-3
- Molecular Formula: C₈H₉ClF₃NO
- Key Differences: Substitution of chlorine with an amino group (protonated as hydrochloride) introduces basicity and nucleophilic reactivity. This derivative is more water-soluble due to ionic character, making it suitable for pharmaceutical intermediates .
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
- CAS : 446-66-2
- Molecular Formula : C₈H₆ClF₃O
- Key Differences: The hydroxyl group is on the ethyl chain rather than the aromatic ring, resulting in lower acidity (pKa ~10–12 for aliphatic alcohols vs. ~10 for phenols). This structural change reduces resonance stabilization and alters metabolic pathways in biological systems .
Ether and Anesthetic Derivatives
Isoflurane (1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether)
- CAS : 32778-08-8
- Molecular Formula : C₃HCl₂F₅O
- Key Differences: The ether linkage and difluoromethyl group enhance volatility, making it suitable as an inhaled anesthetic. Unlike phenolic compounds, isoflurane interacts with neuronal ion channels rather than undergoing acid-base reactions .
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
Physicochemical and Application Comparison
Preparation Methods
Reaction Conditions
This method involves treating 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol with thionyl chloride (SOCl₂) in the presence of pyridine. The general procedure is adapted from analogous syntheses of ortho-substituted derivatives:
-
Step 1 : Dissolve 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol (10 mmol) in dry toluene (15 mL) at −5°C.
-
Step 2 : Add SOCl₂ (14 mmol) dropwise, followed by pyridine (10 mmol).
-
Step 3 : Stir at room temperature until completion (monitored by TLC).
-
Step 4 : Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where SOCl₂ converts the hydroxyl group to a chloro substituent. Pyridine neutralizes HCl, preventing side reactions.
Friedel-Crafts Acylation Followed by Reduction and Chlorination
Synthesis of 4-(2,2,2-Trifluoroacetyl)phenol
A Friedel-Crafts acylation introduces the trifluoroacetyl group to phenol:
-
Step 1 : React phenol with trifluoroacetic anhydride in the presence of AlCl₃.
-
Step 2 : Reduce the ketone to 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol using NaBH₄ or catalytic hydrogenation.
Key Data :
Chlorination of the Alcohol
The alcohol intermediate is chlorinated as described in Section 2.1.
Direct Chloro-Trifluoroethylation of Phenol
Quinone Methide Intermediate Approach
A reported method for para-substituted derivatives involves generating a quinone methide intermediate:
-
Step 1 : React phenol with trifluoroacetaldehyde ethyl hemiacetal under acidic conditions.
-
Step 2 : Chlorinate the resulting 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol using SOCl₂.
Key Data :
Comparison of Methods
Challenges and Optimizations
-
Regioselectivity : Achieving para substitution requires careful control of reaction conditions (e.g., Lewis acid catalysts in Friedel-Crafts).
-
Purification : Column chromatography or recrystallization is essential due to byproducts.
-
Scalability : Thionyl chloride reactions are exothermic; temperature control is critical for industrial applications .
Q & A
Q. What synthetic strategies are effective for preparing 4-(1-chloro-2,2,2-trifluoroethyl)phenol?
A robust approach involves the Julia olefination method using stable sulfone intermediates. For example, 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole, derived from benzothiazole-2-thiol and halothane, can react with aldehydes under mild conditions to yield trifluoroalkylidene derivatives . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for minimizing side products like over-reduced or dimerized species.
Q. How can the structure of this compound be confirmed experimentally?
- Single-crystal X-ray diffraction : Resolve bond angles and spatial arrangement of substituents (e.g., C-Cl and CF₃ groups) .
- NMR spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ ~6.8–7.5 ppm) and trifluoroethyl signals (¹⁹F NMR: δ ~-60 to -70 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 240.5) and fragmentation patterns .
Q. What are the key physicochemical properties of this compound?
- Melting point : ~107°C (analogous sulfone intermediates) .
- Solubility : Hydrophobic (soluble in DCM, THF; sparingly in water).
- Stability : Susceptible to hydrolysis under basic conditions due to the C-Cl bond. Store anhydrously at -20°C .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of prochiral intermediates using Ru-BINAP complexes can yield enantiomerically enriched products. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The electron-withdrawing CF₃ group polarizes the C-Cl bond, increasing susceptibility to nucleophilic attack (e.g., SN2 mechanisms) .
Q. How can byproducts be minimized in large-scale synthesis?
Q. What are the challenges in crystallizing this compound for structural studies?
The compound’s hydrophobicity and flexible trifluoroethyl group complicate crystal formation. Use slow vapor diffusion (e.g., hexane/EtOAc) and seeding techniques. For X-ray analysis, collect data at 100 K to mitigate thermal motion artifacts .
Methodological Notes
- Contradictions in evidence : While emphasizes sulfone-based synthesis, lists alternative intermediates like thiophene derivatives. Researchers should validate routes based on substrate compatibility .
- Safety : The compound may release toxic HCl/Cl⁻ under decomposition. Use fume hoods and personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
